molecular formula C20H21NO5 B1439670 Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid CAS No. 1246172-30-4

Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid

Cat. No. B1439670
CAS RN: 1246172-30-4
M. Wt: 355.4 g/mol
InChI Key: KIOMNBRJPAICIT-UHFFFAOYSA-N
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Description

Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is a modified amino acid that is part of the Fmoc-modified amino acids and short peptides . These compounds are known for their self-assembly features and potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . The Fmoc group is a base-labile protecting group used in organic synthesis .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis .


Molecular Structure Analysis

The self-organization of Fmoc-modified molecules is explored from various aspects, including Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can be controlled through solvent variation .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is resistant to many other reaction conditions such as oxidation and reduction in multistep total synthesis .


Physical And Chemical Properties Analysis

Fmoc-modified amino acids and short peptides show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . They can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .

Scientific Research Applications

1. Bio-Inspired Building Blocks for Functional Materials

Fmoc-modified amino acids, like Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid, exhibit unique self-assembly features due to the hydrophobicity and aromaticity of the Fmoc moiety. These characteristics are crucial for applications in cell cultivation, bio-templating, optical applications, drug delivery, catalytic processes, therapeutic uses, and as antibiotics (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

2. Mimicking Peptide β-Strand and Forming β-Sheetlike Hydrogen-Bonded Dimers

Research shows that certain unnatural amino acids, like the Fmoc-derivatives, can duplicate the hydrogen-bonding functionality of peptide β-strands. This property is significant in the design of peptides and proteins that can self-assemble into specific structures, which is beneficial in biochemical and therapeutic applications (Nowick et al., 2000).

3. Synthesis of Enantiopure Fmoc-Protected Amino Acids

Enantiopure Fmoc-protected amino acids are synthesized for use in peptidomimetic chemistry. This process is significant for the synthesis of various peptides and proteins, especially in solid-phase peptide synthesis, highlighting the versatility and applicability of Fmoc-protected amino acids in biochemistry and drug development (Sladojevich, Trabocchi, & Guarna, 2007).

4. Hydrogel Development and Self-assembly

The development of hydrogels from Fmoc-protected amino acids is an emerging field of research. These hydrogels, formed from the self-assembly of low molecular weight hydrogelators, have significant implications in biomedical applications due to their biocompatible and biodegradable properties (Ryan et al., 2011).

5. Structural and Supramolecular Studies in Biomedical Research

Fmoc amino acids are increasingly significant in biomedical research, particularly in hydrogelator and therapeutic development. Detailed structural and supramolecular studies of these compounds provide essential insights into their potential applications in novel biomaterials and therapeutics (Bojarska et al., 2020).

6. Synthesis of Peptides on Disulfide Linkers

The development of new linkers for Fmoc solid-phase peptide synthesis, such as cysteine-based disulfide linkers, facilitates the on-resin assembly and side chain deprotection of cyclic peptides. This advancement is crucial for peptide library synthesis and has applications in biological assays and drug development (Tegge, Bautsch, & Frank, 2007).

Mechanism of Action

Target of Action

The primary target of Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is the amine group of amino acids, amino alcohols, and amino phenols . The compound acts as a protecting group for these amines during peptide synthesis .

Mode of Action

this compound interacts with its targets by forming a carbamate linkage. This is achieved by reacting the amine group with fluorenylmethyloxycarbonyl chloride . The compound serves as a base-labile protecting group, meaning it can be removed under basic conditions . Piperidine is usually preferred for this removal process as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. Specifically, it is used in the solid-phase peptide synthesis (SPPS) method . The use of this compound allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a protecting group in peptide synthesis. The compound is introduced into the system during the synthesis process and is later removed under basic conditions

Result of Action

The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the successful formation of peptide bonds without unwanted side reactions . After its removal, the resulting peptides can exhibit a wide range of biological activities, depending on their specific sequences .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the choice of solvent can significantly affect the self-assembly of Fmoc-protected amino acids . Additionally, the compound’s protective action can be performed in aqueous media under mild and catalyst-free conditions . The reaction has been reported to be chemoselective in the presence of ambident nucleophiles .

Safety and Hazards

While Fmoc SPPS is a widely used method, it does pose challenges in sensitive molecules that bear reactive electrophilic groups . The highly electrophilic byproduct of Fmoc deprotection, dibenzofulvene (Dbf), can induce a variety of side reactions .

Future Directions

The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . The development of a tunable orthogonality in the late-stage synthesis of peptides would add flexibility to the synthetic design and implementation .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOMNBRJPAICIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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